6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride
Overview
Description
6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H7N3·HCl. It is also known by its IUPAC name, 6-(aminomethyl)nicotinonitrile hydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)pyridine-3-carbonitrile hydrochloride typically involves the reaction of 6-chloromethylpyridine-3-carbonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)pyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile group can also participate in various chemical reactions, affecting the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-(Aminomethyl)pyridine-2-carbonitrile hydrochloride
- 6-(Aminomethyl)pyridine-4-carbonitrile hydrochloride
- 2-(Aminomethyl)pyridine-3-carbonitrile hydrochloride
Uniqueness
6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride is unique due to its specific position of the amino and nitrile groups on the pyridine ring. This positioning affects its chemical reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds.
Biological Activity
6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride, also known as 6-(aminomethyl)nicotinonitrile hydrochloride, is a compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H7N3·HCl
- CAS Number : 182159-63-3
- IUPAC Name : 6-(aminomethyl)nicotinonitrile hydrochloride
The compound features an amino group and a nitrile group positioned on the pyridine ring, which influences its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 6-chloromethylpyridine-3-carbonitrile with ammonia or an amine in solvents such as ethanol or methanol. The reaction conditions can be optimized using continuous flow reactors for industrial applications, enhancing yield and control over the synthesis process.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.
- Nitrile Group Reactivity : The nitrile moiety can participate in nucleophilic attacks, influencing biochemical pathways.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Evaluation
A study evaluated a series of pyridine derivatives for their antimicrobial efficacy. Compounds similar to this compound were tested against various strains, revealing significant antibacterial activity with MIC values lower than those of standard antibiotics like ciprofloxacin .
Antitumor Activity
Research on related compounds indicated that pyridine derivatives could inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. These findings suggest that this compound may possess similar antitumor properties warranting further investigation .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
6-(Aminomethyl)pyridine-2-carbonitrile | Pyridine derivative | Antimicrobial |
6-(Aminomethyl)pyridine-4-carbonitrile | Pyridine derivative | Antitumor |
2-(Aminomethyl)pyridine-3-carbonitrile | Pyridine derivative | Enzyme inhibitor |
The positioning of functional groups significantly affects the biological activity of these compounds. The unique arrangement in this compound enhances its potential interactions compared to its isomers .
Properties
IUPAC Name |
6-(aminomethyl)pyridine-3-carbonitrile;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-3-6-1-2-7(4-9)10-5-6;/h1-2,5H,4,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRYBZCJKAVMSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182159-63-3 | |
Record name | 6-(aminomethyl)pyridine-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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